

Application Notes and Protocols: 14-Deoxy-11,12-didehydroandrographolide (DAP) in Murine Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

Cat. No.: B1260692

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For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11,12-didehydroandrographolide (DAP), a major diterpenoid component of the medicinal plant *Andrographis paniculata*, has garnered significant interest for its therapeutic potential. Preclinical studies in murine models have demonstrated its efficacy in a range of conditions, including viral infections and metabolic disorders. These application notes provide a detailed overview of the dosage and administration of DAP in mice, based on published research, to guide fellow researchers in their study design.

While the user requested information on "**14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate**," publicly available research literature primarily focuses on the parent compound, 14-Deoxy-11,12-didehydroandrographolide (DAP or deAND). The following protocols and data are based on studies involving DAP. Researchers should consider that the disuccinate salt form may have different solubility and pharmacokinetic properties.

Data Presentation: Dosage and Administration of DAP in Mice

The following table summarizes the quantitative data from key studies on the administration of DAP to mice, focusing on the disease model, dosage, administration route, and observed effects.

Disease Model	Mouse Strain	Dosage	Administration Route	Key Findings
Influenza A (H5N1)	Not Specified	500 or 1000 mg/kg/day	Not Specified	Significantly diminished lung virus titers.[1]
Influenza A (H5N1 or H1N1)	Not Specified	1000 mg/kg/day	Not Specified	Reduced mortality and weight loss when initiated 4 hours before infection. [1]
Steatohepatitis (High-Fat/High-Cholesterol Diet)	Male C57BL/6J	0.05% and 0.1% in diet	Oral (in diet)	Reduced plasma alanine aminotransferase, hepatic cholesterol, and histological lesions.[2][3]

Experimental Protocols

Protocol 1: Evaluation of Antiviral Efficacy in an Influenza Mouse Model

This protocol is adapted from studies investigating the protective effects of DAP against highly pathogenic influenza A viruses.[1]

1. Objective: To assess the in vivo efficacy of DAP in reducing viral load and improving survival in mice lethally challenged with influenza A virus.

2. Materials:

- 14-Deoxy-11,12-didehydroandrographolide (DAP)
- Vehicle for administration (e.g., sterile PBS, carboxymethyl cellulose)
- Specific pathogen-free mice
- Influenza A virus stock (e.g., A/chicken/Hubei/327/2004 (H5N1) or A/PR/8/34 (H1N1))
- Anesthetic for intranasal infection
- Materials for tissue collection and viral titration (e.g., TCID50 assay)

3. Methodology:

- **Animal Acclimatization:** Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
- **DAP Preparation:** Prepare a homogenous suspension of DAP in the chosen vehicle at the desired concentrations (e.g., for doses of 500 mg/kg/day and 1000 mg/kg/day).
- **DAP Administration:**
 - **Prophylactic Treatment:** Initiate DAP administration at specified times before viral challenge (e.g., 48 hours or 4 hours prior to infection).
 - **Therapeutic Treatment:** Initiate DAP administration at a specified time post-infection (e.g., 4 hours post-infection).
 - Administer DAP once daily for the duration of the study.
- **Influenza Virus Infection:**
 - Lightly anesthetize mice.
 - Intranasally inoculate mice with a lethal dose of the influenza A virus.
 - Include a control group of mice that receives only the vehicle.
- **Monitoring:**
 - Monitor mice daily for weight loss and mortality for a period of 14-21 days.
- **Viral Titer Determination:**
 - At specific time points post-infection (e.g., 3, 5, and 7 days), euthanize a subset of mice from each group.
 - Collect lung tissues aseptically and homogenize.
 - Determine the viral titers in the lung homogenates using a standard method such as the TCID50 assay.

Protocol 2: Assessment of Hepatoprotective Effects in a Diet-Induced Steatohepatitis Mouse Model

This protocol is based on research evaluating the effects of DAP on non-alcoholic steatohepatitis (NASH).^{[2][3]}

1. Objective: To determine the effect of dietary DAP supplementation on liver injury and steatohepatitis in mice fed a high-fat and high-cholesterol diet.

2. Materials:

- 14-Deoxy-11,12-didehydroandrographolide (DAP)
- High-fat and high-cholesterol (HFHC) diet
- Control low-fat diet
- Male C57BL/6J mice
- Equipment for blood collection and plasma separation
- Kits for measuring plasma alanine aminotransferase (ALT) and cholesterol
- Materials for liver histology (e.g., formalin, paraffin, H&E staining reagents)

3. Methodology:

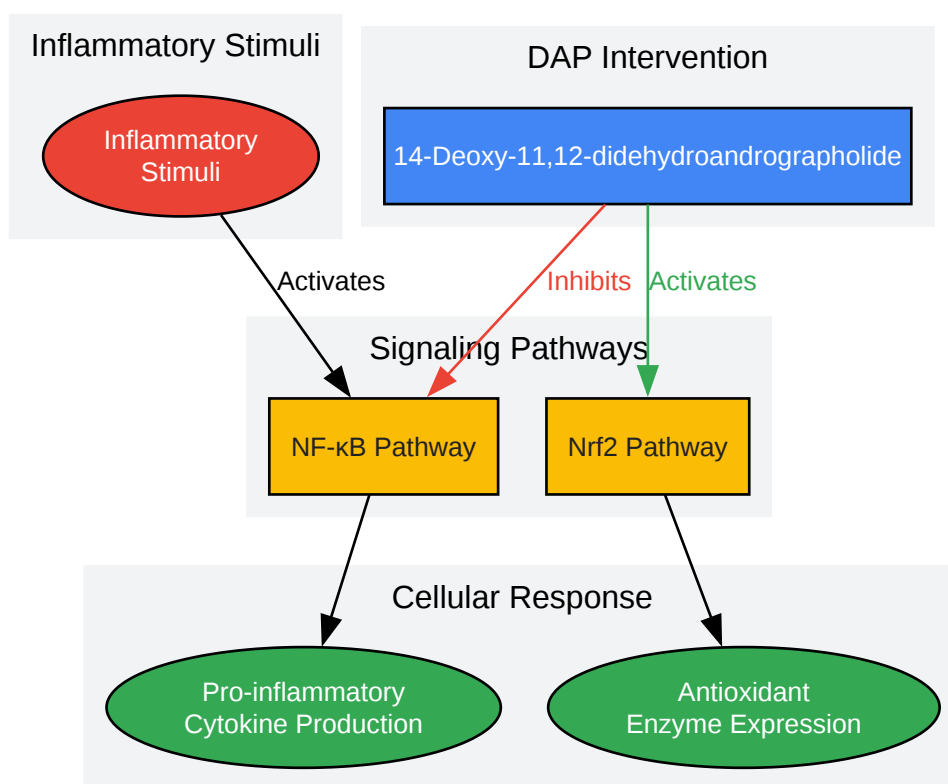
- Animal Acclimatization and Diet Groups:
 - Acclimatize mice for one week.
 - Divide mice into experimental groups:
 - Control group: Fed a low-fat diet.
 - HFHC group: Fed an HFHC diet.
 - HFHC + 0.05% DAP group: Fed an HFHC diet supplemented with 0.05% DAP.
 - HFHC + 0.1% DAP group: Fed an HFHC diet supplemented with 0.1% DAP.
- Dietary Administration: Provide the respective diets to the mice for a specified duration (e.g., 7 to 11 weeks).
- Sample Collection:
 - At the end of the treatment period, fast the mice overnight.
 - Collect blood via cardiac puncture and prepare plasma.
 - Perfuse and collect the liver.

- Biochemical Analysis:
 - Measure plasma ALT and total cholesterol levels using commercial assay kits.
- Histological Analysis:
 - Fix a portion of the liver in 10% formalin.
 - Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
 - Evaluate liver sections for steatosis, inflammation, and hepatocellular damage.
- Molecular Analysis (Optional):
 - Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene and protein expression related to inflammation and oxidative stress (e.g., TNF- α , NLRP3, Nrf2, HO-1).^[2]^[3]

Visualizations

Signaling Pathways

The therapeutic effects of andrographolide and its derivatives are often attributed to their modulation of key inflammatory and antioxidant signaling pathways. While the specific mechanisms of DAP are still under investigation, related compounds have been shown to influence pathways such as NF- κ B and Nrf2.

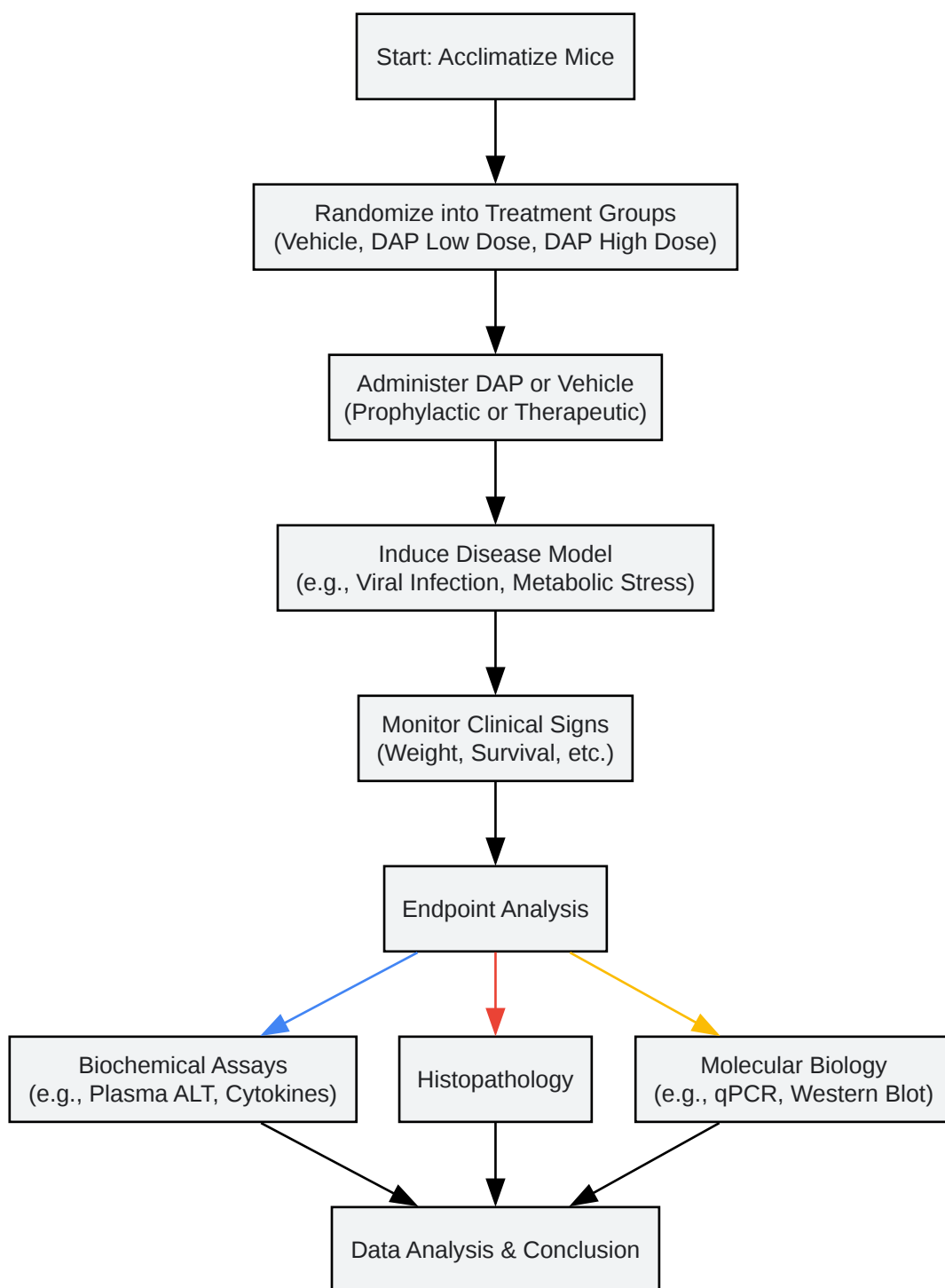


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Caption: Putative signaling pathways modulated by DAP.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of DAP in a mouse model.



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Caption: General experimental workflow for in vivo DAP studies.

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References

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